

An In-depth Technical Guide to 1,2-Diphenylpropane: Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diphenylpropane

Cat. No.: B1197580

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,2-diphenylpropane**, a hydrocarbon of interest in organic synthesis. The document details its chemical and physical properties, spectroscopic data, and historical context, with a focus on its synthesis. Detailed experimental protocols for its preparation via Friedel-Crafts alkylation and Grignard reaction are provided, along with a discussion of the underlying reaction mechanisms.

Introduction

1,2-Diphenylpropane, also known by its IUPAC name 1-phenylpropan-2-ylbenzene, is an aromatic hydrocarbon with the chemical formula $C_{15}H_{16}$.^[1] Its structure consists of a propane backbone with phenyl groups attached to the first and second carbon atoms. This compound serves as a valuable intermediate in organic synthesis and as a subject of study in reaction mechanism investigations.

History and Discovery

While a singular definitive report of the "discovery" of **1,2-diphenylpropane** is not readily available in the historical literature, its existence and synthesis are intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions in the 19th century. The

primary methods for its synthesis, the Friedel-Crafts and Grignard reactions, have well-documented origins.

The Friedel-Crafts reaction, discovered in 1877 by Charles Friedel and James Crafts, provided a general method for the alkylation and acylation of aromatic rings. This electrophilic aromatic substitution reaction became a cornerstone of organic synthesis, enabling the attachment of alkyl chains to benzene and its derivatives. The synthesis of **1,2-diphenylpropane** via the reaction of benzene with a propylene derivative is a classic application of this methodology.

The Grignard reaction, developed by Victor Grignard around 1900, introduced organomagnesium halides as potent nucleophiles. This discovery revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds through the addition of an organometallic reagent to carbonyls and epoxides. The synthesis of **1,2-diphenylpropane** can be achieved through the reaction of a phenylmagnesium halide with propylene oxide.

Physicochemical Properties

A summary of the key physicochemical properties of **1,2-diphenylpropane** is presented in Table 1.

Table 1: Physicochemical Properties of **1,2-Diphenylpropane**

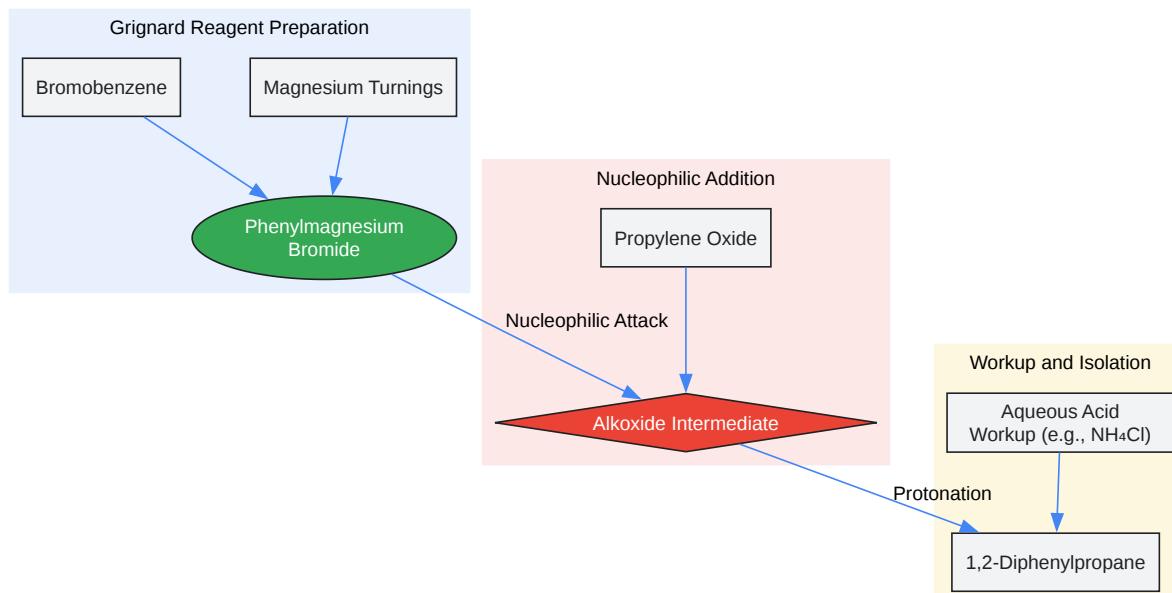
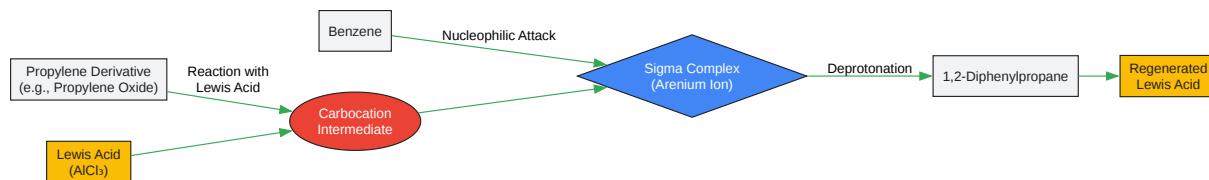
Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₁₆	[1]
Molecular Weight	196.29 g/mol	[1]
Melting Point	51 °C	[2]
Boiling Point	~250-281 °C	[3]
Density	0.981 g/mL	[2]
Refractive Index	1.570	[2]
IUPAC Name	1-phenylpropan-2-ylbenzene	[1]
CAS Number	5814-85-7	[1][4]

Spectroscopic Data

The structural elucidation of **1,2-diphenylpropane** is supported by various spectroscopic techniques. A summary of its characteristic spectral data is provided in Table 2.

Table 2: Spectroscopic Data of **1,2-Diphenylpropane**

Spectroscopy	Data	Reference(s)
¹ H NMR	δ (ppm): 7.30-7.10 (m, 10H, Ar-H), 2.95 (sextet, 1H, CH), 2.85 (d, 2H, CH ₂), 1.25 (d, 3H, CH ₃)	[1]
¹³ C NMR	δ (ppm): 146.9, 142.2, 129.3, 128.3, 127.8, 126.9, 125.9, 45.4, 42.1, 21.6	[1]
IR (Vapor)	Major peaks (cm ⁻¹): 3080, 3060, 3020, 2960, 2920, 2860, 1600, 1490, 1450, 750, 700	[1]
Mass Spec (GC-MS)	m/z: 196 (M+), 105, 91	[1]



Synthesis of **1,2-Diphenylpropane**

Two primary and historically significant methods for the synthesis of **1,2-diphenylpropane** are the Friedel-Crafts alkylation of benzene and the Grignard reaction with propylene oxide.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of benzene with a suitable propylene derivative, such as allyl chloride or propylene oxide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), yields **1,2-diphenylpropane**. The reaction proceeds through an electrophilic aromatic substitution mechanism.

The mechanism involves the formation of a carbocation electrophile from the propylene derivative, which then attacks the electron-rich benzene ring. A subsequent deprotonation restores the aromaticity of the ring.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Diphenylpropane | C15H16 | CID 22068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-diphenylpropane [stenutz.eu]
- 3. Buy 1,2-Diphenylpropane (EVT-1538592) | 5814-85-7 [evitachem.com]
- 4. 1,2-diphenylpropane CAS#: 5814-85-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2-Diphenylpropane: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1197580#discovery-and-history-of-1-2-diphenylpropane\]](https://www.benchchem.com/product/b1197580#discovery-and-history-of-1-2-diphenylpropane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com